molecular formula C8H9ClO3 B1268668 Methyl 4-(chloromethyl)-5-methyl-2-furoate CAS No. 98490-89-2

Methyl 4-(chloromethyl)-5-methyl-2-furoate

Cat. No. B1268668
CAS RN: 98490-89-2
M. Wt: 188.61 g/mol
InChI Key: XSQLZOXWRIQRDI-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)-5-methyl-2-furoate (M4CM5MF) is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its ability to induce a wide range of biochemical and physiological effects in a variety of organisms.

Scientific Research Applications

Synthesis of Furoic Acid Derivatives

Methyl 4-(chloromethyl)-5-methyl-2-furoate is used in the synthesis of various furoic acid derivatives. For instance, Mndzhoian (1959) details its use in the production of 4,5-Dimethyl-2-Furoic Acid through a process involving zinc dust and acetic acid (Mndzhoian, 1959). Similarly, this compound is a key intermediate in the synthesis of Methyl 5-Methyl-2-Furoate (Mndzhoian, 1959).

Development of Novel Heterocyclic Systems

In the realm of heterocyclic chemistry, this chemical serves as a precursor for creating new compounds. Yahodkina-Yakovenko et al. (2018) describe its role in forming benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, a novel heterocyclic system (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).

Applications in Pharmaceutical Synthesis

This compound is also significant in the synthesis of pharmaceutical intermediates. Bhupathy et al. (1995) discuss its use in creating a key pharmacophore for the HIV protease inhibitor, L-754,394 (Bhupathy et al., 1995).

Biobased Product Development

Miao et al. (2020) highlight its role in generating biobased products. They explore how biobased 5-(chloromethyl)furoate and 5-methylfuroate esters can be deprotonated to function as carbon nucleophiles, potentially leading to new sustainable product markets like biobased epoxy resins or dyes (Miao, Shevchenko, Otsuki, & Mascal, 2020).

Synthesis of Insecticidal Esters

Elliott, Janes, and Pearson (1971) detail the use of chloromethylated 3-furoates, derived from this compound, in synthesizing insecticidal esters, which are intermediates in the production of pyrethrins (Elliott, Janes, & Pearson, 1971).

Mechanism of Action

Target of Action

Methyl 4-(chloromethyl)-5-methyl-2-furoate is a complex organic compound that can participate in various chemical reactions. It’s often used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .

Biochemical Pathways

The compound is likely involved in the methylerythritol 4-phosphate (MEP) pathway . The MEP pathway is one of the two independent pathways in plants for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the basic five-carbon units for all isoprenoids . The MEP pathway is localized to the chloroplast .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions . This can lead to the production of a wide variety of complex organic compounds, including pharmaceuticals and materials for industrial applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires mild and functional group tolerant reaction conditions . Additionally, the compound’s action in the MEP pathway would be influenced by the conditions within the chloroplast .

properties

IUPAC Name

methyl 4-(chloromethyl)-5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQLZOXWRIQRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358767
Record name Methyl 4-(chloromethyl)-5-methyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98490-89-2
Record name Methyl 4-(chloromethyl)-5-methyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (196 μl, 1.41 mmoles), followed by 4-methyl-benzenesulphonyl chloride (247 mg, 1.293 mmoles) were added to a stirred solution of 4-hydroxymethyl-5-methyl-furan-2-carboxylic acid methyl ester (16) (200 mg, 1.176 mmoles) in dry dichloromethane at 0° C. under an argon atmosphere. The reaction mixture was stirred at 0° C. for 15 minutes, then allowed to warm to room temperature and was stirred for a further 4 hours. The mixture was washed with saturated aqueous sodium bicarbonate (50 ml) and brine (50 ml), and dried (MgSO4). After removal of the solvent, the residue was purified by flash chromatography, using petrol/diethyl ether 19:1 v/v as eluent, to afford compound 159(75 mg) as a white solid. LC/MS System D; Rt=6.34 mins, m/z (ES+)=189 (M+H for C8H9ClO3).
Quantity
196 μL
Type
reactant
Reaction Step One
Quantity
247 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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